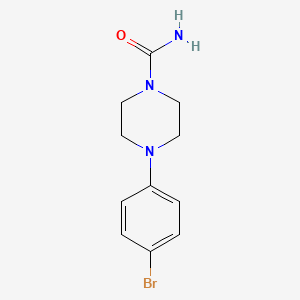
4-(4-Bromophenyl)piperazine-1-carboxamide
描述
4-(4-Bromophenyl)piperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromophenyl group attached to a piperazine ring, which is further linked to a carboxamide group
属性
分子式 |
C11H14BrN3O |
|---|---|
分子量 |
284.15 g/mol |
IUPAC 名称 |
4-(4-bromophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C11H14BrN3O/c12-9-1-3-10(4-2-9)14-5-7-15(8-6-14)11(13)16/h1-4H,5-8H2,(H2,13,16) |
InChI 键 |
ZQAXIUBXQWTADA-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=C(C=C2)Br)C(=O)N |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)piperazine-1-carboxamide typically involves the reaction of 4-bromophenylpiperazine with a suitable carboxylating agent. One common method is the reaction of 4-bromophenylpiperazine with phosgene or triphosgene in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to control the reactivity of phosgene.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of automated systems for the addition of reagents and temperature control can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions: 4-(4-Bromophenyl)piperazine-1-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid and amine.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperazine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
科学研究应用
4-(4-Bromophenyl)piperazine-1-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes, to understand its mechanism of action.
Industrial Applications: It is used in the development of new materials and chemicals with specific properties.
作用机制
The mechanism of action of 4-(4-Bromophenyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenyl group can enhance the binding affinity of the compound to these targets, while the piperazine ring can modulate the pharmacokinetic properties. The carboxamide group can also play a role in the compound’s stability and solubility.
相似化合物的比较
1-(4-Bromophenyl)piperazine: This compound is similar in structure but lacks the carboxamide group.
4-(4-Chlorophenyl)piperazine-1-carboxamide: This compound has a chlorine atom instead of a bromine atom in the phenyl group.
1-(3-Chloro-4-fluorophenyl)piperazine: This compound has different substituents on the phenyl ring.
Uniqueness: 4-(4-Bromophenyl)piperazine-1-carboxamide is unique due to the presence of the bromophenyl group and the carboxamide functionality, which can influence its chemical reactivity and biological activity. The combination of these groups can provide distinct properties that are not observed in similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


